2-Chloro-5-methoxybenzyl chloride
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Overview
Description
2-Chloro-5-methoxybenzyl chloride is an organic compound with the molecular formula C8H8ClO. It is a derivative of benzyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzyl chloride can be achieved through several methods. One common method involves the chlorination of 5-methoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-chloro-5-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 2-Chloro-5-methoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-5-methoxybenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxybenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the benzyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The methoxy group, being an electron-donating group, can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylbenzyl chloride: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-methoxybenzyl chloride: Similar structure but with the methoxy group at the fourth position.
2-Bromo-5-methoxybenzyl chloride: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-5-methoxybenzyl chloride is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of electron-withdrawing and electron-donating groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The compound’s unique structure allows for selective functionalization and the formation of diverse chemical products.
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQOCMSFQSGAQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562324 |
Source
|
Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-83-8 |
Source
|
Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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